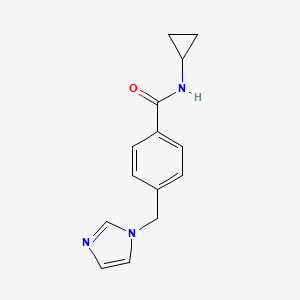
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is known for its unique chemical properties and has been the subject of extensive research in recent years.
作用机制
The mechanism of action of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to exert its anti-inflammatory effects by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have antioxidant properties and has been studied for its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the lab and has a high degree of purity. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.
未来方向
There are several future directions for the study of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One potential future direction is the development of new anti-cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also needed to explore the potential use of this compound in organic electronics and other fields of scientific research.
合成方法
The synthesis of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves several steps. The first step involves the preparation of 3-nitrobenzoyl chloride by reacting 3-nitrobenzoic acid with thionyl chloride. The second step involves the reaction of 3-nitrobenzoyl chloride with 2-ethynylphenylamine to form 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)aniline. The final step involves the cyclization of 2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)aniline with phthalic anhydride to form this compound.
科学研究应用
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its potential applications in organic electronics and has shown promising results in the development of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
2-(3-ethynylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O5/c1-2-14-5-3-7-17(11-14)24-22(27)19-10-9-16(13-20(19)23(24)28)21(26)15-6-4-8-18(12-15)25(29)30/h1,3-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKHOSZOLKWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6103026.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6103029.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-thienyl)propanamide](/img/structure/B6103033.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6103056.png)
![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)


![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)
![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)